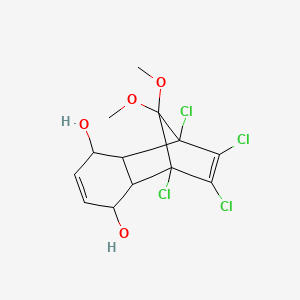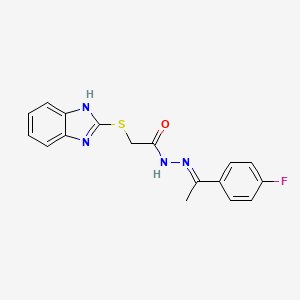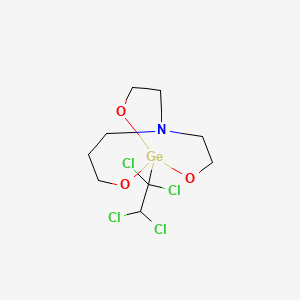
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol is a complex organic compound with the molecular formula C13H14Cl4O4 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and methoxy groups attached to a hexahydro-1,4-methano-naphthalene core. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol involves multiple steps, starting from simpler organic molecules. The process typically includes chlorination and methoxylation reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar steps to the laboratory synthesis, with additional considerations for scalability, cost-efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the chlorine atoms or the methoxy groups, leading to different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or ethers.
Scientific Research Applications
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: While not widely used in clinical settings, it is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol involves its interaction with various molecular targets. The compound’s chlorine atoms and methoxy groups can participate in different chemical reactions, affecting the structure and function of target molecules. Specific pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloro-9,9-dimethoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol
- 6,7-Dichloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol is unique due to its specific arrangement of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
CAS No. |
1217756-58-5 |
|---|---|
Molecular Formula |
C13H14Cl4O4 |
Molecular Weight |
376.1 g/mol |
IUPAC Name |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-diol |
InChI |
InChI=1S/C13H14Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-8,18-19H,1-2H3 |
InChI Key |
PRHREUALBBVUMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C3C(C=CC(C3C1(C(=C2Cl)Cl)Cl)O)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)

![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)

![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)
![11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B15078557.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078578.png)
![11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15078587.png)
![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078598.png)
